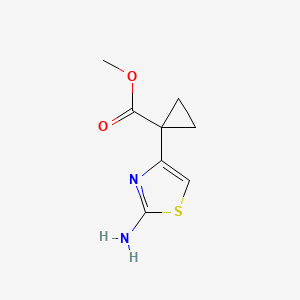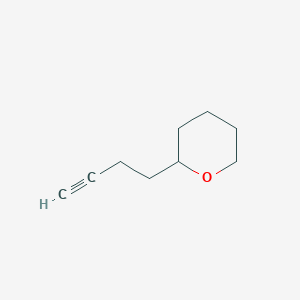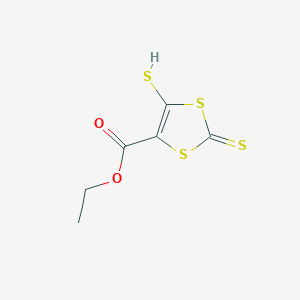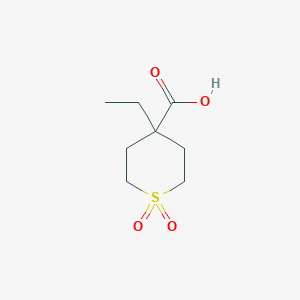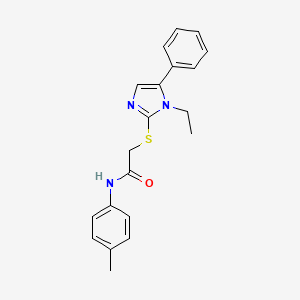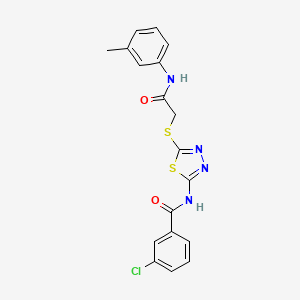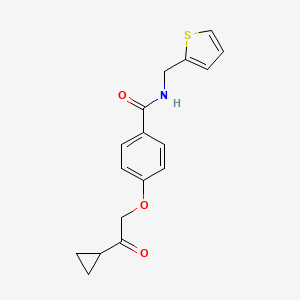
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. It has been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mecanismo De Acción
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by this compound leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CK2, leading to the inhibition of cell proliferation and induction of apoptosis. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and improve cognitive function. This compound has also been found to have antiviral activity against several viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. This compound has also been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its specificity for CK2 may vary depending on the cell type and experimental conditions. This compound is also a synthetic compound that may have limited availability and may be expensive to synthesize.
Direcciones Futuras
There are several future directions for the research on 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Another direction is to study its mechanism of action in more detail and identify its downstream targets. Additionally, there is a need to develop more potent and selective inhibitors of CK2 that may have improved efficacy and reduced off-target effects.
Métodos De Síntesis
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromobenzoic acid with thiophen-2-ylmethanamine to form the intermediate product, which is then reacted with cyclopropyl-2-oxoethyl chloride to yield this compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, this compound has been found to inhibit the growth of various cancer cell lines by targeting CK2, which is overexpressed in many types of cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. This compound has also been found to have antiviral activity against several viruses, including HIV, hepatitis C virus, and dengue virus.
Propiedades
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(12-3-4-12)11-21-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-22-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLXZQWQUHLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

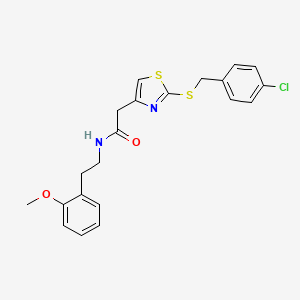
![ethyl 2-[[2-[(2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2903084.png)

![N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline](/img/structure/B2903087.png)

![Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2903089.png)
